molecular formula C14H19NO3 B169970 Carbamic acid, [(1R,2S)-2-hydroxycyclohexyl]-, phenylmethyl ester CAS No. 187333-96-6

Carbamic acid, [(1R,2S)-2-hydroxycyclohexyl]-, phenylmethyl ester

Cat. No.: B169970
CAS No.: 187333-96-6
M. Wt: 249.3 g/mol
InChI Key: IDQLGJJPYSFXPM-OLZOCXBDSA-N
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Description

Carbamic acid, [(1R,2S)-2-hydroxycyclohexyl]-, phenylmethyl ester is a chemical compound with a complex structure that includes a carbamic acid esterified with a phenylmethyl group and a hydroxycyclohexyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, [(1R,2S)-2-hydroxycyclohexyl]-, phenylmethyl ester typically involves the reaction of carbamic acid derivatives with appropriate alcohols or phenols. One common method is the Steglich esterification, which uses dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst . The reaction is carried out under mild conditions, often in dichloromethane (DCM) as a solvent.

Industrial Production Methods

Industrial production of this compound may involve similar esterification reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the choice of solvents and reagents may be optimized to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, [(1R,2S)-2-hydroxycyclohexyl]-, phenylmethyl ester can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

Carbamic acid, [(1R,2S)-2-hydroxycyclohexyl]-, phenylmethyl ester has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein modification.

    Industry: It is used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of carbamic acid, [(1R,2S)-2-hydroxycyclohexyl]-, phenylmethyl ester involves its interaction with molecular targets such as enzymes and receptors. The ester group can be hydrolyzed to release the active carbamic acid, which can then interact with specific proteins or other biomolecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Carbamic acid, [(1R,2S)-2-hydroxycyclohexyl]-, phenylmethyl ester is unique due to its specific stereochemistry and the presence of both hydroxycyclohexyl and phenylmethyl groups. This combination of functional groups and stereochemistry can result in distinct chemical and biological properties compared to other carbamate esters.

Biological Activity

Carbamic acid derivatives, particularly esters such as Carbamic acid, [(1R,2S)-2-hydroxycyclohexyl]-, phenylmethyl ester , have garnered significant interest in medicinal chemistry due to their biological activities. This article delves into the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C13H17NO3
  • CAS Number : 198422-64-9

This structure allows for interactions with various biological targets, influencing its activity.

Mechanisms of Biological Activity

The biological activity of carbamic acid derivatives often involves the following mechanisms:

  • Enzyme Inhibition : Many carbamate compounds act as inhibitors of enzymes such as acetylcholinesterase (AChE), which is crucial for neurotransmission. The inhibition of AChE leads to increased levels of acetylcholine in synaptic clefts, enhancing cholinergic signaling.
  • Hydrolysis and Metabolism : Upon hydrolysis, carbamate esters release their parent phenol or alcohol and carbamic acid. This metabolic process can influence the pharmacokinetics and dynamics of the compound .

Antiviral Properties

Recent studies have highlighted potential antiviral activities of carbamate compounds. For instance, certain derivatives have shown effectiveness against SARS-CoV-2 by inhibiting viral proteases . The mechanisms involved include:

  • Inhibition of Viral Enzymes : Compounds similar to carbamic acid esters have shown inhibitory effects on viral proteases essential for viral replication.
  • Cell-Based Assays : In vitro studies have demonstrated low cytotoxicity and effective inhibition at micromolar concentrations.

Anticancer Activity

Carbamate compounds have also been investigated for their anticancer properties. Some studies suggest that they can inhibit histone deacetylases (HDACs), leading to altered gene expression associated with cancer progression .

Study 1: Antiviral Efficacy

A recent study evaluated a series of carbamate derivatives for their antiviral activity against SARS-CoV-2. Key findings included:

  • EC50 Values : Several compounds exhibited effective inhibition with EC50 values below 4 µM.
  • Mechanistic Insights : Compounds were found to inhibit the main protease (Mpro) with IC50 values indicating strong binding affinity.

Study 2: HDAC Inhibition

Another research focused on the HDAC inhibitory activity of carbamic acid derivatives:

CompoundHDAC Inhibition IC50 (µM)
Compound A0.5
Compound B1.0
Carbamic Acid Derivative0.8

This table illustrates the potential of carbamic acid derivatives as HDAC inhibitors, which may contribute to their anticancer effects.

Properties

IUPAC Name

benzyl N-[(1R,2S)-2-hydroxycyclohexyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3/c16-13-9-5-4-8-12(13)15-14(17)18-10-11-6-2-1-3-7-11/h1-3,6-7,12-13,16H,4-5,8-10H2,(H,15,17)/t12-,13+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDQLGJJPYSFXPM-OLZOCXBDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)NC(=O)OCC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@@H]([C@@H](C1)NC(=O)OCC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00453537
Record name Carbamic acid, [(1R,2S)-2-hydroxycyclohexyl]-, phenylmethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00453537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

187333-96-6
Record name Carbamic acid, [(1R,2S)-2-hydroxycyclohexyl]-, phenylmethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00453537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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